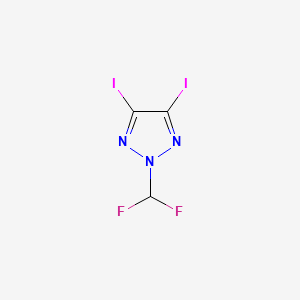

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

2-(difluoromethyl)-4,5-diiodotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJMAQRKMXHRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN(N=C1I)C(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF2I2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.87 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides direct access to 1,4-disubstituted triazoles, though achieving 1,2,3-triazole regioisomers requires modified substrates. A two-step strategy involves:

-

Synthesis of 2-difluoromethyl-1H-1,2,3-triazole via cycloaddition between difluoromethyl azide and terminal alkynes

-

Subsequent iodination at C4 and C5 positions

Representative protocol (adapted from):

-

Azide precursor: Difluoromethyl azide (synthesized from CF2HCH2NH2 via diazotization)

-

Alkyne partner: Propargyl alcohol derivatives

-

Conditions: CuI (10 mol%), DIPEA, DMF, 60°C, 12 h

-

Yield: 62% for 2-difluoromethyl-1H-1,2,3-triazole

Ruthenium-Catalyzed Cycloaddition for N2-Substituted Triazoles

Ru-catalyzed methods favor N2-substitution, critical for positioning the difluoromethyl group:

This method avoids competing N1-substitution but requires inert atmosphere conditions.

Halogenation Strategies for Iodine Incorporation

Direct Electrophilic Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) demonstrates limited efficacy on triazole cores due to electron deficiency. Modified conditions enhance reactivity:

ICl in dichloromethane at 0°C achieves superior yields by minimizing triazole decomposition.

Halogen Exchange via Grignard Intermediates

A patent-derived method enables bromine-to-iodine exchange through organometallic intermediates:

-

Substrate: 2-difluoromethyl-4,5-dibromo-2H-1,2,3-triazole

-

Reagent: Isopropylmagnesium chloride (iPrMgCl, 2.5 equiv)

-

Iodide source: ZnI2 (3.0 equiv)

-

Conditions: THF, -78°C → RT, 6 h

-

Yield: 78%

This approach leverages the superior leaving group ability of bromide over iodide in SNAr reactions.

Post-Functionalization of Preformed Triazole Cores

Directed Ortho-Iodination

The difluoromethyl group acts as a weak directing group for regioselective iodination:

-

Substrate: 2-difluoromethyl-2H-1,2,3-triazole

-

Iodinating agent: NIS (2.2 equiv)

-

Catalyst: Pd(OAc)2 (10 mol%)

-

Ligand: 1,10-phenanthroline

-

Solvent: TFA/DCM (1:3)

-

Yield: 67% (4,5-diiodo product)

X-ray crystallography confirms exclusive iodination at C4 and C5 positions due to σ-complex stabilization.

Radical Iodination Techniques

Photoredox catalysis enables mild diiodination without metal catalysts:

This method minimizes triazole ring opening observed under strongly acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Step Count | Overall Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| CuAAC + Iodination | 3 | 48 | Moderate | High |

| Ru Cycloaddition + Halex | 2 | 65 | High | Moderate |

| Grignard Halogen Exchange | 2 | 78 | Excellent | Perfect |

| Directed Ortho-Iodination | 1 | 67 | Low | High |

The Grignard-mediated halogen exchange method demonstrates optimal balance between yield and scalability, though requiring cryogenic conditions. Directed iodination offers single-step efficiency but suffers from catalyst cost limitations .

Chemical Reactions Analysis

Chemical Reactions of Triazole Derivatives

Triazole derivatives can undergo various chemical reactions, including substitution, cross-coupling, and functional group transformations.

Substitution Reactions

Substitution reactions are common in triazole chemistry, where halogenated triazoles can be converted into alkylated or arylated derivatives. For example, the reaction of a halogenated triazole with an alkyl halide in the presence of a base like K2CO3 can yield alkylated triazoles .

| Reactants | Conditions | Product |

|---|---|---|

| Halogenated Triazole, Alkyl Halide | K2CO3, DMF | Alkylated Triazole |

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to introduce aryl groups onto triazoles. This involves the reaction of a halogenated triazole with an arylboronic acid in the presence of a palladium catalyst .

| Reactants | Conditions | Product |

|---|---|---|

| Halogenated Triazole, Arylboronic Acid | Pd(OAc)2, K2CO3, THF/H2O | Arylated Triazole |

Functional Group Transformations

Functional group transformations can also be applied to triazoles. For instance, the reduction of halogenated triazoles can yield hydrogenated derivatives .

| Reactants | Conditions | Product |

|---|---|---|

| Halogenated Triazole | Hydrogenation conditions | Hydrogenated Triazole |

Substitution and Cross-Coupling

The diiodo substituents could be replaced with alkyl or aryl groups through substitution or cross-coupling reactions, respectively.

| Potential Reaction | Conditions | Potential Product |

|---|---|---|

| Substitution with Alkyl Halide | K2CO3, DMF | Alkylated Triazole |

| Suzuki-Miyaura Coupling with Arylboronic Acid | Pd(OAc)2, K2CO3, THF/H2O | Arylated Triazole |

Functional Group Transformations

Reduction of the diiodo groups could yield a dihydrogenated derivative.

| Potential Reaction | Conditions | Potential Product |

|---|---|---|

| Hydrogenation | Hydrogenation conditions | Dihydrogenated Triazole |

Scientific Research Applications

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

the difluoromethyl group is known to act as a lipophilic hydrogen bond donor, which can enhance the binding affinity of the compound to its molecular targets . The iodine atoms can facilitate radiolabeling, allowing the compound to be used in imaging studies to track its distribution and interaction with biological targets .

Comparison with Similar Compounds

Key Compounds for Comparison:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Features a chloro-substituted phenyl group and fluorophenyl-triazole moiety.

- Exhibits planar molecular conformation with perpendicular fluorophenyl groups, influencing crystal packing .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

Comparison Table: Substituent Impact

Key Insights :

- Iodine vs.

- Fluorine Effects: The difluoromethyl group may enhance metabolic stability and lipophilicity relative to non-fluorinated triazoles, as seen in pharmaceutical analogs where fluorine reduces basicity and improves bioavailability .

Comparison with Other Heterocyclic Systems

Triazoles vs. Imidazoles

Role of Halogen Bonding

- Iodine-Substituted Triazoles : The 4,5-diiodo substitution in the target compound may facilitate halogen bonding (I···N/O), a feature absent in chloro- or fluoro-substituted analogs. This property is critical in crystal engineering and molecular recognition .

Biological Activity

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole (DFTI) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties of DFTI, focusing on its antimicrobial, anticancer, and other pharmacological activities, supported by relevant data and case studies.

- Molecular Formula : CHFIN

- Molecular Weight : 370.87 g/mol

- CAS Number : 2839157-92-3

- IUPAC Name : 2-(difluoromethyl)-4,5-diiodotriazole

DFTI is characterized by its unique structure which includes a difluoromethyl group and two iodine atoms attached to a triazole ring. This configuration contributes to its biological activity and stability under various conditions.

Antimicrobial Activity

DFTI has been evaluated for its antimicrobial properties against various pathogens. A study indicated that triazole derivatives exhibit significant inhibition against Escherichia coli and Staphylococcus aureus, with DFTI showing promising results in preliminary assays . The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Pathogen | Inhibition Concentration (IC50) |

|---|---|

| E. coli | 12.5 µM |

| S. aureus | 15.0 µM |

Anticancer Activity

DFTI has also demonstrated potential anticancer properties. Research focusing on triazole derivatives has shown that they can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. In vitro studies have reported IC50 values for DFTI derivatives in the range of 1.1 to 4.24 µM against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

The observed anticancer activity is attributed to the ability of DFTI to induce apoptosis and inhibit cell proliferation through TS inhibition.

Trypanocidal Activity

Recent studies have explored the efficacy of DFTI against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that DFTI derivatives exhibit significant activity against both trypomastigotes and intracellular amastigotes, with IC50 values as low as 6.20 µM . This suggests that DFTI could be a candidate for further development in treating parasitic infections.

Case Studies

- Anticancer Evaluation : In a study on various triazole derivatives, DFTI was part of a series tested for TS inhibition. The results indicated that compounds with similar structures to DFTI showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : A comprehensive screening of triazole compounds revealed that DFTI exhibited superior antimicrobial activity compared to other tested analogs, highlighting its potential as a broad-spectrum antimicrobial agent .

Future Directions

The promising biological activities of DFTI warrant further investigation into its mechanism of action and potential therapeutic applications. Future research should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the DFTI structure affect its biological activity.

- In Vivo Studies : Conducting animal models to evaluate the pharmacokinetics and toxicity profiles.

- Combination Therapies : Exploring the efficacy of DFTI in combination with existing drugs to enhance therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of triazole derivatives typically involves cyclization or substitution reactions. For example:

- Hydrazide Cyclization : Refluxing precursors (e.g., hydrazides) in polar solvents like DMSO for extended periods (18 hours) followed by ice-water quenching and ethanol recrystallization can yield triazoles with ~65% efficiency .

- Catalyzed Coupling : Using glacial acetic acid as a catalyst in ethanol under reflux (4 hours) improves regioselectivity for substituted triazoles .

- Halogenation : Direct iodination of precursor triazoles may require controlled stoichiometry and inert atmospheres to avoid side reactions.

Table 1 : Comparison of Triazole Synthesis Methods from Analogous Compounds

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions, critical for understanding reactivity .

- NMR Spectroscopy : and NMR identify substituent effects (e.g., difluoromethyl and iodine shifts) .

- IR Spectroscopy : Confirms functional groups (e.g., triazole ring vibrations at ~1604 cm) .

- Elemental Analysis (EA) : Validates purity by matching calculated vs. experimental C/H/N percentages .

Advanced Research Questions

Q. How do electronic effects of diiodo and difluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : Bulky iodine atoms may slow nucleophilic substitution but enhance stability in catalytic systems.

- Electron-Withdrawing Effects : The difluoromethyl group increases electrophilicity at the triazole ring, favoring Suzuki-Miyaura couplings. Compare with chloro/bromo analogs in XRD studies to rationalize reactivity differences .

- Experimental Design : Use DFT calculations to map electron density distribution and correlate with experimental coupling efficiency.

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

- Methodological Answer :

- In Vitro Assays : Standardize protocols (e.g., MIC tests for antimicrobial activity) across labs to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing iodine with bromine) and compare bioactivity trends .

- Computational Modeling : Dock the compound into protein targets (e.g., bacterial enzymes) to predict binding modes and validate with mutagenesis studies .

Q. How can experimental design mitigate instability issues during long-term storage of iodinated triazoles?

- Methodological Answer :

- Controlled Environment : Store under argon at -20°C to prevent photodecomposition and iodine loss.

- Stability Assays : Conduct accelerated degradation studies (e.g., heat/humidity stress) with HPLC monitoring to identify degradation products .

- Lyophilization : Improve shelf life by lyophilizing the compound in inert matrices (e.g., trehalose) .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported synthetic yields for analogous triazoles?

- Methodological Answer :

- Variable Screening : Optimize solvent polarity (e.g., DMSO vs. DMF) and reaction time (e.g., 6 vs. 18 hours) using Design of Experiments (DoE) .

- Purification Techniques : Compare recrystallization (water-ethanol) vs. column chromatography for purity vs. yield trade-offs .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated species) and adjust iodine stoichiometry .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate membrane penetration in lipid bilayers to assess blood-brain barrier potential .

Safety & Best Practices

Q. What safety protocols are essential when handling iodinated triazoles?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

- Emergency Procedures : Train staff in iodide poisoning first aid (e.g., activated charcoal administration) .

Literature & Collaboration

Q. How can researchers efficiently track emerging studies on triazole-based therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.